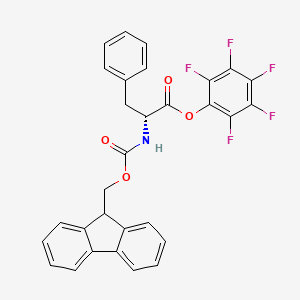

Fmoc-D-Phe-OPfp

Description

BenchChem offers high-quality Fmoc-D-Phe-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Phe-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Phe-OPfp: A Comprehensive Technical Guide to its Application in Solid-Phase Peptide Synthesis

Foreword: The Pursuit of Efficiency and Fidelity in Peptide Synthesis

In the landscape of modern drug discovery and biomedical research, the synthesis of peptides with high fidelity and purity is of paramount importance. The choice of synthetic strategy, particularly the method of amide bond formation, dictates the overall success of assembling complex peptide sequences. The advent of pre-activated amino acid derivatives has marked a significant step forward in solid-phase peptide synthesis (SPPS), offering enhanced efficiency and minimizing deleterious side reactions. Among these, N-α-Fmoc-D-phenylalanine pentafluorophenyl ester (Fmoc-D-Phe-OPfp) has emerged as a valuable tool for the incorporation of the non-natural D-phenylalanine residue.

This technical guide provides an in-depth exploration of Fmoc-D-Phe-OPfp, from its fundamental chemical principles to its practical application in SPPS. We will delve into the mechanistic rationale behind its enhanced reactivity, provide field-proven protocols for its use, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the advantages of this powerful building block in their synthetic endeavors.

The Chemical Foundation of Fmoc-D-Phe-OPfp

Fmoc-D-Phe-OPfp is a derivative of the D-isomer of phenylalanine where the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester.

| Property | Value | Source |

| Chemical Formula | C₃₀H₂₀F₅NO₄ | |

| Molecular Weight | 553.48 g/mol | |

| Appearance | White to off-white powder | |

| CAS Number | 86060-92-6 |

The key to its efficacy lies in the pentafluorophenyl ester functionality. The five highly electronegative fluorine atoms on the phenyl ring create a strong electron-withdrawing effect, rendering the carbonyl carbon of the ester highly electrophilic.[1] This heightened electrophilicity makes it exceptionally susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.

Furthermore, the pentafluorophenoxide anion is an excellent leaving group due to its stability, which is a consequence of the electron-withdrawing nature of the fluorine atoms.[2] This combination of a highly activated carbonyl group and a superb leaving group results in significantly accelerated coupling kinetics compared to other activation methods.[2]

Caption: Structural components of Fmoc-D-Phe-OPfp.

The Role of Fmoc-D-Phe-OPfp in the SPPS Workflow

Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The use of pre-activated esters like Fmoc-D-Phe-OPfp streamlines the coupling step within this cycle.

The SPPS Cycle with Fmoc-D-Phe-OPfp

The incorporation of an amino acid residue using Fmoc-D-Phe-OPfp follows the standard Fmoc-SPPS workflow:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF), to expose a free primary or secondary amine.[3]

-

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A solution of Fmoc-D-Phe-OPfp in a polar aprotic solvent is added to the resin. The activated ester reacts directly with the free amine on the peptide-resin to form a new peptide bond.

-

Washing: The resin is washed again to remove any unreacted Fmoc-D-Phe-OPfp and the pentafluorophenol byproduct.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Caption: Mechanism of peptide bond formation with Fmoc-D-Phe-OPfp.

Advantages of Employing Fmoc-D-Phe-OPfp in SPPS

The use of pre-activated pentafluorophenyl esters like Fmoc-D-Phe-OPfp offers several distinct advantages over in-situ activation methods.

-

Rapid Coupling Kinetics: As previously discussed, the high reactivity of the OPfp ester leads to significantly faster coupling reactions. [1]This is particularly beneficial for long or "difficult" sequences where slow coupling can lead to incomplete reactions and the formation of deletion peptides.

-

Suppression of Racemization: Racemization of the chiral α-carbon is a major concern during peptide synthesis, especially for sensitive amino acids. [4]The use of pre-formed, highly reactive esters like Fmoc-D-Phe-OPfp can minimize the time the activated amino acid spends in solution, thereby reducing the window of opportunity for epimerization. [5]While D-amino acids are not subject to racemization in the same way as L-amino acids during peptide synthesis, the principle of rapid and clean coupling contributes to overall peptide purity.

-

Reduced Side Reactions: The high efficiency of the coupling reaction minimizes the need for large excesses of reagents and prolonged reaction times, which can lead to other side reactions such as the formation of piperidyl-alanine adducts.

-

Compatibility with Automated Synthesizers: Fmoc-amino acid-OPfp esters are stable, crystalline solids that are readily soluble in common SPPS solvents, making them well-suited for use in automated peptide synthesizers. [5]

Coupling Method Typical Coupling Time Relative Racemization Risk Notes Fmoc-aa-OPfp 5-60 minutes Low Highly reactive, pre-activated. [1] HBTU/HATU 15-60 minutes Moderate In-situ activation, can be prone to side reactions if not optimized. [2][6] | DIC/HOBt | 30-120 minutes | Moderate to High | Carbodiimide-based, risk of side reactions and racemization. [7]|

Experimental Protocols

The following protocols are provided as a guide for the effective use of Fmoc-D-Phe-OPfp in both manual and automated SPPS.

Manual SPPS Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol of a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-D-Phe-OPfp (0.3 mmol, 3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with a sintered glass filter

-

Shaker or vortex mixer

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin in DMF (5 mL) for at least 30 minutes.

-

Drain the DMF.

-

-

Coupling:

-

Dissolve Fmoc-D-Phe-OPfp (0.3 mmol) in DMF (2 mL).

-

Add the Fmoc-D-Phe-OPfp solution to the swollen resin.

-

Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended to 2 hours.

-

-

Monitoring the Coupling (Optional):

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated with fresh reagents ("double coupling").

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

Wash the resin with DCM (3 x 5 mL).

-

Wash the resin again with DMF (3 x 5 mL) to prepare for the next deprotection step.

-

Automated SPPS Protocol Considerations

When implementing the use of Fmoc-D-Phe-OPfp on an automated peptide synthesizer, the following parameters should be considered in the synthesis protocol:

-

Reagent Delivery: Fmoc-D-Phe-OPfp should be delivered as a solution in DMF or N-methyl-2-pyrrolidone (NMP).

-

Equivalents: Use 3-5 equivalents of Fmoc-D-Phe-OPfp relative to the resin loading.

-

Coupling Time: A standard coupling time of 45-60 minutes is typically sufficient. For known difficult couplings, this can be extended or a double coupling protocol can be programmed.

-

Washing Steps: Ensure a sufficient number of washes with DMF or NMP after the coupling step to completely remove unreacted reagents and the pentafluorophenol byproduct.

Troubleshooting and Field-Proven Insights

Even with a highly activated amino acid derivative, challenges can arise during SPPS.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the growing peptide chain.- Aggregation of the peptide-resin.- Insufficient reaction time. | - Double Couple: Repeat the coupling step with a fresh solution of Fmoc-D-Phe-OPfp.- Increase Reaction Time: Extend the coupling time to 2-4 hours.- Change Solvent: Use NMP or a mixture of DMF/DCM to improve swelling and reduce aggregation. |

| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature chain termination (capping). | - Optimize coupling conditions for each step.- Ensure high-purity reagents and solvents. |

| Hydrolysis of Fmoc-D-Phe-OPfp | - Presence of water in the reaction solvent (DMF). | - Use anhydrous, peptide synthesis-grade DMF.- Prepare the Fmoc-D-Phe-OPfp solution immediately before use. |

| Solubility Issues | - Poor solubility of Fmoc-D-Phe-OPfp in the chosen solvent. | - Ensure complete dissolution of the reagent before adding it to the resin.- Gentle warming or sonication can aid dissolution. |

A Note on Additives: While Fmoc-amino acid-OPfp esters are highly reactive on their own, the addition of 1-hydroxybenzotriazole (HOBt) has been reported to further accelerate the coupling rate. [7]If particularly challenging couplings are encountered, the inclusion of 1 equivalent of HOBt (relative to the OPfp ester) in the coupling solution can be beneficial.

Conclusion: A Valuable Tool for Advanced Peptide Synthesis

Fmoc-D-Phe-OPfp represents a significant advancement in the repertoire of tools available to the peptide chemist. Its pre-activated nature offers a reliable and efficient means of incorporating D-phenylalanine into synthetic peptides, characterized by rapid reaction kinetics and a low propensity for racemization. By understanding the underlying chemical principles and adhering to optimized protocols, researchers and drug development professionals can effectively leverage Fmoc-D-Phe-OPfp to streamline the synthesis of complex and therapeutically relevant peptides, ultimately accelerating the pace of discovery and innovation.

References

- Vertex AI Search. (n.d.). The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis.

-

National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

National Center for Biotechnology Information. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. [Link]

-

ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Springer Nature Experiments. (2024). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Fmoc-Amino Acid OPfp Esters. [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

SpringerLink. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

ResearchGate. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. [Link]

-

ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Reddit. (2021). Solid phase peptide synthesis help. [Link]

-

National Center for Biotechnology Information. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Molecules. [Link]

-

National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

-

RSC Publishing. (2025). Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

Fmoc-D-Phe-OPfp: A Comprehensive Technical Guide to an Activated Amino Acid for Advanced Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, complex peptide sequences with fidelity.[1] N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine pentafluorophenyl ester (Fmoc-D-Phe-OPfp) represents a key activated amino acid derivative designed for efficiency and stereochemical integrity. This guide provides an in-depth exploration of the chemical properties, structural features, and field-proven applications of Fmoc-D-Phe-OPfp. We will dissect the mechanistic advantages conferred by the pentafluorophenyl (Pfp) ester, detail validated experimental protocols for its synthesis and incorporation into peptide chains, and offer insights into its role in modern drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent to overcome synthetic challenges and enhance therapeutic peptide design.

Introduction: The Imperative for Activated Esters in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the cornerstone of modern solid-phase peptide synthesis, favored for its mild, base-labile deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups.[1][2] This methodology allows for the stepwise assembly of amino acids on a solid support.[3] A critical step in each cycle of peptide elongation is the formation of an amide bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain. This reaction does not proceed spontaneously and requires the "activation" of the carboxylic acid moiety of the incoming Fmoc-amino acid.

Pentafluorophenyl (Pfp) esters, such as Fmoc-D-Phe-OPfp, have emerged as a superior class of active esters for this purpose.[4] The high reactivity of Pfp esters is driven by the powerful electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[4][5] This translates to rapid coupling kinetics, a reduction in unwanted side reactions, and, crucially, a low propensity for racemization, particularly for sensitive amino acids.[4][6] The use of a D-amino acid like D-Phenylalanine is a common strategy in medicinal chemistry to enhance the proteolytic stability of the final peptide, thereby increasing its in vivo half-life.[7]

Core Chemical Properties and Structure

Fmoc-D-Phe-OPfp is a white to off-white crystalline powder, a pre-activated building block ready for direct use in SPPS workflows. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Synonyms | N-α-Fmoc-D-phenylalanine pentafluorophenyl ester | [8] |

| Molecular Formula | C₃₀H₂₀F₅NO₄ | [8] |

| Molecular Weight | 553.48 g/mol | [9] |

| CAS Number | Not definitively assigned for D-enantiomer. The L-enantiomer is 86060-92-6. | [9][10] |

| Appearance | White to off-white powder | [11] |

| Melting Point | 149-151 °C (for L-enantiomer, a reliable proxy) | [9] |

| Solubility | Soluble in common SPPS solvents such as DMF, NMP, and THF. | [2] |

| Storage | 2-8°C, protected from light and moisture. | [9] |

Structural Analysis

The molecule consists of three key functional components:

-

The D-Phenylalanine Core: Provides the amino acid backbone and the hydrophobic phenyl side chain. The D-configuration is critical for conferring resistance to enzymatic degradation.

-

The N-terminal Fmoc Group: A base-labile protecting group that masks the alpha-amino function during the coupling reaction. Its removal with a mild base like piperidine regenerates the free amine for the next coupling cycle.[12]

-

The C-terminal Pentafluorophenyl (Pfp) Ester: The activating group. The pentafluorophenoxide is an excellent leaving group, facilitating the rapid and efficient formation of the peptide bond.[4]

The Scientific Rationale: Why Pfp Esters Excel

The choice of an activation strategy is a critical decision in peptide synthesis, directly impacting yield, purity, and stereochemical integrity. Pfp esters offer a self-validating system due to their inherent chemical properties that mitigate common failure modes in SPPS.

Enhanced Reactivity and Coupling Efficiency

The electron-withdrawing inductive effect of the five fluorine atoms on the Pfp ring makes the ester's carbonyl carbon significantly more electrophilic than in other active esters like N-hydroxysuccinimide (OSu) esters.[5] This heightened reactivity leads to faster and more complete coupling reactions. Studies have shown that Fmoc-amino acid-Pfp esters can achieve nearly quantitative coupling in minutes, even without the use of additional coupling additives.[5] This is particularly advantageous when dealing with "difficult couplings"—sterically hindered amino acids or aggregating peptide sequences—where slower reaction times can lead to truncated or deletion sequences.

Minimization of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a major risk during the activation step of peptide synthesis.[12] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. Pfp esters are known to suppress racemization. The high reactivity of the Pfp ester means that the coupling reaction with the desired amine nucleophile proceeds rapidly, outcompeting the intramolecular cyclization pathway that leads to the oxazolone and subsequent racemization.[4][6] This is a critical advantage, especially when incorporating D-amino acids where maintaining chiral purity is essential for the final peptide's biological activity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol details the incorporation of Fmoc-D-Phe-OPfp into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Phe-OPfp (3-5 eq relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended) (3-5 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF. [13]2. Coupling Solution Preparation: In a separate vial, dissolve Fmoc-D-Phe-OPfp (3-5 eq) in a minimal amount of DMF. While Pfp esters are highly reactive, the addition of HOBt (an equivalent amount to the PFP ester) can further increase reactivity and suppress side reactions. [4]3. Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction is typically rapid, but for sterically hindered sequences, the time can be extended to 2 hours. [3]4. Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction, as no primary amines remain. [14]If the test is positive, a second coupling (recoupling) step may be necessary.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and nitrile gloves. [15]* Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles. Avoid contact with skin and eyes.

-

Storage: Store Fmoc-D-Phe-OPfp in a tightly sealed container at 2-8°C, protected from moisture and light to prevent degradation. [9]* Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Conclusion

Fmoc-D-Phe-OPfp is a highly effective, pre-activated amino acid derivative that serves as a valuable tool for modern peptide synthesis. Its pentafluorophenyl ester moiety provides rapid coupling kinetics and a low risk of racemization, addressing two of the most critical challenges in SPPS. [4]The incorporation of the D-phenylalanine stereoisomer offers a strategic advantage for the development of peptide therapeutics with enhanced metabolic stability. By understanding the underlying chemical principles and adhering to optimized, validated protocols, researchers can confidently employ Fmoc-D-Phe-OPfp to synthesize complex and challenging peptides with high fidelity, accelerating the pace of drug discovery and biochemical research.

References

- Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters.

- Imahori, T., et al. (2016). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 20(1), 235-243.

-

iChemical. (n.d.). Fmoc-pentafluoro-D-phenylalanine, CAS No. 198545-85-6. Retrieved January 19, 2026, from [Link]

-

Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 19, 2026, from [Link]

- Kim, S. H., & Fodor, S. P. (1995). Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids. Tetrahedron Letters, 36(29), 5083-5086.

-

Aapptec. (n.d.). Fmoc-D-Phe-OPfp, N-Fmoc-D-phenylalanine pentafluorophenyl ester. Retrieved January 19, 2026, from [Link]

- Subirós-Funosas, R., et al. (2013). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol, 3(20), e934.

-

Aapptec. (n.d.). Fmoc-Phe-OPfp, CAS 86060-92-6. Retrieved January 19, 2026, from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved January 19, 2026, from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved January 19, 2026, from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

SVS Chemical Corporation. (n.d.). SPECIFICATION: Fmoc-D-Phe-OH. Retrieved January 19, 2026, from [Link]

- Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1237-1246.

Sources

- 1. apexbt.com [apexbt.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sci-Hub [sci-hub.kr]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc-pentafluoro-D-phenylalanine, CAS No. 198545-85-6 - iChemical [ichemical.com]

An In-depth Technical Guide to Fmoc-D-phenylalanine pentafluorophenyl ester: Principles and Field-Proven Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-phenylalanine pentafluorophenyl ester (Fmoc-D-Phe-OPfp) is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). Its unique combination of the base-labile Fmoc protecting group and the highly activated pentafluorophenyl ester renders it an exceptionally efficient building block for the incorporation of the D-phenylalanine residue into peptide chains. This guide provides a comprehensive exploration of the core chemical principles, field-proven protocols, and critical considerations for the effective utilization of Fmoc-D-Phe-OPfp in research and development settings. We will delve into the mechanistic advantages of the pentafluorophenyl ester, detail optimized coupling and deprotection methodologies, and present a holistic view of its application in the synthesis of complex and therapeutically relevant peptides.

Core Principles: The Chemical Advantage of the Pentafluorophenyl Ester

The efficacy of Fmoc-D-Phe-OPfp in peptide synthesis is fundamentally rooted in the chemical properties of the pentafluorophenyl (Pfp) group. This section elucidates the key factors that contribute to its superior performance as an activating group.

High Reactivity and Favorable Kinetics

The Pfp ester is classified as a highly reactive "active ester".[1] This heightened reactivity stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[2] This inductive effect renders the carbonyl carbon of the ester highly electrophilic and thus, more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3][4]

Kinetic studies have demonstrated that Pfp esters exhibit significantly faster coupling rates compared to other active esters, such as p-nitrophenyl (ONp) esters.[2][4] This rapid reaction kinetic is crucial for minimizing undesirable side reactions, most notably racemization, which can compromise the stereochemical integrity of the final peptide.[1][2] The pentafluorophenoxide anion is an excellent leaving group, further facilitating the swift formation of the amide bond.[1][3]

Suppression of Racemization

Racemization is a critical concern in peptide synthesis, particularly when activating amino acids. The use of urethane-based protecting groups like Fmoc inherently suppresses racemization.[5] The pentafluorophenyl ester further contributes to maintaining stereochemical purity due to its rapid coupling kinetics.[5] By minimizing the time the activated amino acid exists in solution before coupling, the window for potential racemization via the formation of an oxazolinone intermediate is significantly reduced.[5]

Versatility and Compatibility

Fmoc-D-Phe-OPfp is compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[6] It demonstrates excellent reactivity in common SPPS solvents such as N,N-Dimethylformamide (DMF).[3] The stability of the Pfp ester allows for its pre-activation and use without the immediate concerns of degradation that plague some other activating methods.[7]

Physicochemical and Handling Data

A thorough understanding of the physical properties and proper handling of Fmoc-D-Phe-OPfp is essential for consistent and successful synthesis.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₀F₅NO₄ | [8] |

| Molecular Weight | 553.48 g/mol | [8] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 149-151 °C | [8] |

| Storage Temperature | 2-8°C | [8] |

Solubility

Fmoc-D-Phe-OPfp is generally characterized as having good solubility in DMF, a standard solvent in SPPS.[10] While extensive quantitative solubility data is not always publicly available, its common use in solution-based coupling reactions attests to its sufficient solubility for practical applications.[10] For challenging sequences or high-concentration reactions, it is always advisable to ensure complete dissolution before adding the activated amino acid to the resin.

Storage and Handling

Proper storage is critical to maintain the integrity and reactivity of Fmoc-D-Phe-OPfp.

-

Temperature: The compound should be stored at 2-8°C to minimize potential degradation.[8][11]

-

Moisture: Fmoc-D-Phe-OPfp is moisture-sensitive.[11] It is imperative to store it in a tightly sealed container in a dry environment, preferably under an inert atmosphere such as argon or nitrogen.[11][12] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[11]

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[12] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12]

Experimental Protocols: A Field-Proven Guide

This section provides detailed, step-by-step methodologies for the key experimental workflows involving Fmoc-D-Phe-OPfp. These protocols are designed to be self-validating, incorporating best practices for ensuring high coupling efficiency and peptide purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating an Fmoc-D-Phe-OPfp residue in SPPS.

Caption: General SPPS cycle for amino acid incorporation.

Detailed Protocol for Fmoc Deprotection

The removal of the Fmoc group is a critical step that must be complete to ensure the subsequent coupling reaction proceeds efficiently.

Materials:

-

Peptidyl-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF.[13]

-

DMF (Peptide synthesis grade)

Procedure:

-

Swell the peptidyl-resin in DMF for at least 30 minutes.[14]

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for a specified time, typically 5-20 minutes.[3] A common practice involves an initial short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).[14]

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (typically 5-7 times) to completely remove piperidine and the cleaved Fmoc-adduct.[13] The presence of residual piperidine can interfere with the subsequent coupling step.

Detailed Protocol for Coupling Fmoc-D-Phe-OPfp

The high reactivity of the Pfp ester allows for efficient coupling, often without the need for additional activating agents. However, the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) can further enhance the reaction rate.[15]

Materials:

-

Deprotected peptidyl-resin (with a free N-terminal amine)

-

Fmoc-D-Phe-OPfp

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)[15]

-

DMF (Peptide synthesis grade)

Procedure:

-

In a separate vial, dissolve Fmoc-D-Phe-OPfp (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HOBt in a minimal volume of DMF.[3]

-

Add the solution of the activated amino acid to the deprotected peptidyl-resin.

-

Agitate the mixture gently at room temperature for 1-2 hours.[14]

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[16]

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative test for the presence of free primary amines can be performed.

-

Kaiser Test: This colorimetric test is widely used to detect free primary amines.[14] A positive result (blue bead color) indicates incomplete coupling, suggesting that a second coupling may be necessary. A negative result (yellow/colorless beads) signifies a complete reaction.

The following diagram illustrates the decision-making process based on the Kaiser test result.

Caption: Decision workflow after coupling monitoring.

Advanced Applications and Considerations

The unique properties of the pentafluorophenyl group extend beyond standard peptide synthesis, offering advantages in more complex applications.

Synthesis of Difficult Sequences

For peptide sequences prone to aggregation, the rapid coupling kinetics of Fmoc-D-Phe-OPfp can be particularly advantageous. By minimizing the reaction time, the propensity for inter-chain aggregation can be reduced, leading to higher purity of the desired peptide.

Additive-Free Peptide Synthesis

Recent research has highlighted the potential for using Pfp esters in additive-free peptide synthesis, particularly in flow chemistry systems.[4][7] The high reactivity of the Pfp ester allows for efficient coupling with stoichiometric amounts of the nucleophilic amino acid ester, avoiding the need for excess coupling reagents and simplifying purification.[4][7] This approach represents a more sustainable and efficient method for peptide production.[7]

Bioconjugation

The reactive nature of pentafluorophenyl esters also makes them valuable in bioconjugation techniques.[17] They can be used to attach peptides or small molecules to proteins or other biomolecules under mild conditions.[17]

Conclusion

Fmoc-D-phenylalanine pentafluorophenyl ester is a highly efficient and versatile reagent for the incorporation of D-phenylalanine in solid-phase peptide synthesis. Its superior reactivity, favorable kinetics, and ability to suppress racemization make it a preferred choice for the synthesis of a wide range of peptides, from simple sequences to complex therapeutic candidates. By understanding the core chemical principles and adhering to optimized, field-proven protocols, researchers can leverage the full potential of this powerful building block to advance their scientific endeavors.

References

-

iChemical. (n.d.). Fmoc-pentafluoro-D-phenylalanine, CAS No. 198545-85-6. Retrieved from [Link]

-

National Institutes of Health. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PubMed Central. Retrieved from [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

-

ACS Publications. (n.d.). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-pentafluoro-L-phenylalanine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

iChemical. (n.d.). Fmoc-pentafluoro-D-phenylalanine, CAS No. 198545-85-6. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

- Humana Press. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols.

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe-OPfp, N-Fmoc-D-phenylalanine pentafluorophenyl ester. Retrieved from [Link]

-

ACS Publications. (2015). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

-

PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. Retrieved from [Link]

-

RSC Publishing. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

RSC Publishing. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fmoc-Phe-OPfp ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-Phe-OPfp in Peptide Coupling

Foreword: The Pursuit of Synthetic Peptide Integrity

In the landscape of modern therapeutics and biochemical research, the precise chemical synthesis of peptides is a foundational pillar. Solid-Phase Peptide Synthesis (SPPS) stands as the predominant methodology, enabling the assembly of complex amino acid sequences with high fidelity. The success of this technique hinges on the strategic use of protecting groups and the efficient activation of amino acid carboxyl groups to drive the formation of peptide bonds. Among the arsenal of activated amino acid derivatives, Nα-Fmoc-protected pentafluorophenyl (Pfp) esters, such as Fmoc-D-Phe-OPfp, have emerged as exceptionally robust and reliable reagents.

This guide provides a comprehensive exploration of the core mechanism, kinetic advantages, and practical application of Fmoc-D-Phe-OPfp. Moving beyond a simple procedural outline, we will dissect the chemical principles that underpin its high reactivity and stereochemical safety, offering field-proven insights to empower researchers in the rational design and execution of their peptide synthesis strategies.

The Molecular Architecture: Deconstructing Fmoc-D-Phe-OPfp

To understand the mechanism of action, we must first appreciate the distinct roles of each component of the Fmoc-D-Phe-OPfp molecule.

-

The Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino function of the phenylalanine.[1] Its critical feature is its lability to basic conditions, typically cleavage by a secondary amine like piperidine.[2] This deprotection occurs via a β-elimination mechanism, which is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, forming the cornerstone of the Fmoc/tBu synthesis strategy.[2][3]

-

The D-Phenylalanine Backbone: The incorporation of D-amino acids, the non-natural enantiomers, is a key strategy in drug development. Peptides containing D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous proteases and peptidases, thereby increasing their in vivo half-life and therapeutic potential.[4]

-

The -OPfp (Pentafluorophenyl) Ester: This is the heart of the molecule's function in peptide coupling. The pentafluorophenyl group is a powerful activating moiety that transforms the otherwise unreactive carboxyl group into a highly reactive "active ester".[5][6]

Caption: Functional components of the Fmoc-D-Phe-OPfp molecule.

The Core Mechanism: Electron Withdrawal and Nucleophilic Acyl Substitution

The efficacy of Fmoc-D-Phe-OPfp is rooted in the fundamental principles of physical organic chemistry. The peptide bond formation is a nucleophilic acyl substitution reaction. The pentafluorophenyl ester functionality dramatically accelerates this process through a two-fold electronic effect.

-

Inductive Activation: The five highly electronegative fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect. This effect is relayed through the aromatic system to the ester oxygen, which in turn pulls electron density away from the carbonyl carbon. This renders the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by the nucleophilic free amine of the growing peptide chain.[7]

-

Leaving Group Stabilization: For the reaction to proceed to completion, the leaving group must be stable. The pentafluorophenoxide anion (⁻OC₆F₅) is an excellent leaving group because its negative charge is stabilized by the same strong electron-withdrawing capacity of the fluorinated ring.[5][7] This high stability lowers the activation energy of the transition state, facilitating the rapid collapse of the tetrahedral intermediate and formation of the new, stable amide bond.[3]

The overall mechanism can be visualized as follows:

Caption: Mechanism of peptide bond formation using an OPfp active ester.

Kinetic Superiority and Mitigation of Side Reactions

A defining advantage of Pfp esters is their rapid reaction kinetics. Kinetic studies have demonstrated that the coupling speed of OPfp esters is orders of magnitude faster than other common active esters.

| Activating Ester Type | Relative Coupling Rate | Reference |

| Pentafluorophenyl (OPfp) | 111 | [8] |

| Pentachlorophenyl (OPCP) | 3.4 | [8] |

| p-Nitrophenyl (ONp) | 1 | [8] |

This high reactivity is not merely for efficiency; it is a critical factor in maintaining the integrity of the synthesized peptide.[5]

-

Suppression of Racemization: Racemization (or epimerization) is a notorious side reaction, particularly during the activation of amino acids.[9][10] The longer an activated amino acid exists in solution before coupling, the higher the risk of proton abstraction from the α-carbon and subsequent loss of stereochemical purity. The extremely fast coupling rates of Pfp esters significantly shorten this "at-risk" window, making them particularly valuable for incorporating racemization-prone residues.[8]

-

Minimization of Diketopiperazine Formation: At the dipeptide stage of SPPS, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[2][11] This is a sequence-terminating side reaction. By ensuring the intermolecular coupling reaction with the incoming Fmoc-D-Phe-OPfp is substantially faster than this intramolecular cyclization, the formation of this critical byproduct is effectively minimized.[12]

Field-Proven Methodology: A Standard SPPS Coupling Protocol

The following protocol outlines a self-validating system for the incorporation of Fmoc-D-Phe-OPfp in a standard manual Fmoc-SPPS cycle. The inclusion of a qualitative monitoring step ensures the reaction proceeds to completion.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide, 0.1 mmol scale) with a free N-terminal amine.

-

Fmoc-D-Phe-OPfp (3 eq., 0.3 mmol, 166 mg).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Kaiser Test Kit (Solutions A, B, C).

Experimental Workflow:

Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.

Step-by-Step Procedure:

-

Resin Preparation: Ensure the resin bed is swollen in DMF and the previous Fmoc deprotection is complete, confirmed by a positive Kaiser test (deep blue beads), indicating the presence of free primary amines. Wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.

-

Coupling Reaction:

-

In a separate vessel, dissolve Fmoc-D-Phe-OPfp (3 equivalents relative to resin loading) in DMF.

-

Add this solution to the drained resin in the reaction vessel.

-

Agitate the mixture via nitrogen bubbling, orbital shaking, or wrist-action shaking for 1 to 2 hours at room temperature.[4]

-

-

Reaction Monitoring (Self-Validation):

-

Temporarily stop agitation and remove a small sample of resin beads (~5-10 beads).

-

Wash the sample beads thoroughly with DMF and then ethanol.

-

Perform the Kaiser test on the sample.[4]

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming the coupling reaction is complete. Proceed to the washing step.

-

Positive Result (Blue Beads): Indicates incomplete coupling. Continue the coupling reaction for an additional 1-2 hours and re-test. This "double coupling" ensures maximum yield.

-

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next Fmoc deprotection step.

Conclusion: An Authoritative Choice for Peptide Synthesis

The mechanism of action of Fmoc-D-Phe-OPfp is a clear demonstration of rational chemical design. The powerful electron-withdrawing nature of the pentafluorophenyl ring creates a highly activated ester, driving peptide bond formation with exceptional speed and efficiency.[5][7] This kinetic advantage directly translates into a higher fidelity synthesis by minimizing the opportunity for common and deleterious side reactions such as racemization and diketopiperazine formation.[8][12] For researchers and drug development professionals, the use of pre-activated Pfp esters like Fmoc-D-Phe-OPfp represents a robust, reliable, and authoritative method for the incorporation of amino acids, ensuring the production of high-quality, structurally-defined peptides for critical applications.

References

-

Hopax Fine Chemicals. The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. Hopax Fine Chemicals. Available from: [Link]

-

Wikipedia. Pentafluorophenyl esters. Wikipedia. Available from: [Link]

-

Hattori, T., & Yamamoto, H. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available from: [Link]

-

Dilun Biotechnology. (2024). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology. Available from: [Link]

-

Bodanszky, M. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469. Available from: [Link]

-

Taylor, R. A., & Bagley, M. C. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemistryOpen, 10(12), 1205-1215. Available from: [Link]

-

Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available from: [Link]

-

Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. Bioorganic Chemistry. Available from: [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available from: [Link]

-

Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

-

Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

-

Protheragen. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available from: [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chempep.com [chempep.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

- 9. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of D-Amino Acids in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential

In the landscape of peptide-based drug development, the pursuit of enhanced stability, bioavailability, and therapeutic efficacy is paramount. While nature predominantly utilizes L-amino acids as the fundamental building blocks of proteins and peptides, the strategic incorporation of their stereoisomers, D-amino acids, has emerged as a powerful tool to overcome the inherent limitations of peptide therapeutics. This in-depth technical guide provides a comprehensive exploration of the core benefits of utilizing D-amino acids in peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their advantages, provide detailed experimental protocols, and present quantitative data to empower the rational design of next-generation peptide-based drugs.

The Chirality Shield: Fortifying Peptides Against Enzymatic Degradation

The primary and most significant advantage of incorporating D-amino acids into peptide sequences is the profound enhancement of their resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage in biological systems, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptide bonds formed by L-amino acids.[2] By introducing a D-amino acid, the peptide bond in its vicinity is no longer a suitable substrate for these enzymes, effectively creating a "chirality shield" against proteolysis.[1] This increased stability translates directly to a longer in vivo half-life, a critical factor for therapeutic efficacy.[2][3]

The improved biostability of D-peptides leads to a longer circulation half-time in the body, making drug delivery systems based on D-peptides more attractive and efficient than their L-peptide counterparts.[2][3]

Mechanism of Protease Resistance

The enzymatic machinery of proteases has evolved to specifically recognize the three-dimensional conformation of L-amino acid residues at the active site. The substitution with a D-amino acid disrupts this precise molecular recognition, hindering the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond.

Caption: L-Peptide binds to the protease active site, leading to cleavage, while the D-Peptide's stereochemistry prevents binding and degradation.

Quantitative Analysis of Enhanced Stability

The impact of D-amino acid incorporation on peptide stability can be quantified through in vitro and in vivo studies. The following table summarizes representative data from the literature, comparing the stability of L-peptides with their D-amino acid-containing counterparts in the presence of proteases or serum.

| Peptide/Analog | Environment | Half-life (L-form) | Half-life (D-form/modified) | Reference |

| RDP215 (Antitumor Peptide) | Human Serum (10%) | Degraded within 7 days | Not affected after 7 days | [1] |

| PK20 (Opioid-Neurotensin Hybrid) | 1 M HCl | 117.7 h | 204.4 h | [4] |

| PK20 (Opioid-Neurotensin Hybrid) | 1 M NaOH | 4.69 h | 11.36 h | [4] |

| KKVVFKVKFKK (Antimicrobial Peptide) | Serum | Not specified (degraded) | Greatly improved | [5] |

Modulating Biological Activity and Receptor Interactions

Beyond enhancing stability, the introduction of D-amino acids can significantly influence a peptide's biological activity and its interaction with target receptors. The altered stereochemistry can induce specific conformational changes in the peptide backbone, potentially leading to improved binding affinity, selectivity, or even a shift in functional response (e.g., from agonist to antagonist).

Conformational Control and Receptor Binding

The rigid and defined conformations that can be induced by D-amino acids can be advantageous for receptor binding. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity. However, it is crucial to note that not all D-amino acid substitutions are beneficial for activity; the position and type of D-amino acid must be carefully selected based on structure-activity relationship (SAR) studies.

Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are invaluable for elucidating the conformational changes induced by D-amino acid incorporation.[6][7] NMR can provide detailed structural information at the atomic level, while CD spectroscopy offers insights into the overall secondary structure of the peptide.[7]

Case Studies: D-Amino Acids in Approved Therapeutics

The successful application of D-amino acids in peptide drug design is exemplified by several approved therapeutics.

-

Octreotide: A synthetic analogue of somatostatin, octreotide incorporates a D-phenylalanine and a D-tryptophan residue. These substitutions, along with cyclization, contribute to its significantly longer half-life compared to native somatostatin, making it an effective treatment for acromegaly and certain neuroendocrine tumors.[8][9][10]

-

Leuprolide: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), leuprolide contains a D-leucine residue. This substitution enhances its stability and potency, leading to its use in the treatment of prostate cancer, endometriosis, and central precocious puberty.[11][12]

Experimental Protocols for Synthesis and Analysis

The successful implementation of D-amino acids in peptide research and development relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the synthesis of D-amino acid-containing peptides and the assessment of their enzymatic stability.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing peptides containing D-amino acids. The fundamental principles and procedures are similar to the synthesis of L-peptides, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating both L- and D-amino acids.

Step-by-Step Methodology (Fmoc-based SPPS):

-

Resin Selection and Swelling: Choose an appropriate solid support resin (e.g., Rink amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids). Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid (L- or D-) to the resin using a suitable coupling agent (e.g., HBTU/DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) with a coupling reagent and add it to the resin to form the peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

In Vitro Proteolytic Stability Assay

To quantitatively assess the enhanced stability of peptides containing D-amino acids, an in vitro proteolytic stability assay is essential. This protocol outlines a general procedure using a common protease, such as chymotrypsin.

Materials:

-

Peptide stock solution (L- and D-amino acid-containing versions)

-

Protease solution (e.g., Chymotrypsin, sequencing grade)[5]

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0)[5]

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment analysis)

Procedure:

-

Prepare Peptide Solutions: Dilute the stock solutions of the L- and D-peptides to a final concentration of 1 mg/mL in the assay buffer.

-

Enzyme-Substrate Reaction: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[5]

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.

Conclusion and Future Perspectives

The incorporation of D-amino acids represents a cornerstone strategy in modern peptide drug design, offering a robust and effective solution to the critical challenge of proteolytic instability.[1] This guide has provided a comprehensive overview of the fundamental principles, practical methodologies, and tangible benefits of this approach. The enhanced stability, coupled with the potential to fine-tune biological activity through conformational control, underscores the immense therapeutic potential of D-peptide and D-amino acid-containing peptides.

Future research will undoubtedly continue to unravel the intricate structure-activity relationships governing the function of these modified peptides. Advances in computational modeling and high-throughput screening methods will further enable the rational design of D-peptides with optimized pharmacological profiles. As our understanding of the "mirror-image" world of D-amino acids deepens, so too will our ability to harness their unique properties for the development of novel and more effective peptide-based therapies for a wide range of diseases.

References

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

-

New Drug Approvals. Octreotide. [Link]

-

Nature Reviews Drug Discovery. (2020). Trends in peptide drug discovery. [Link]

-

Abdulbagi, M., Wang, L., Siddig, O., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716. [Link]

-

National Institutes of Health. (2021). Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil. [Link]

-

Touch Endocrinology. (2012). Octreotide – A Review of its Use in Treating Neuroendocrine Tumours. [Link]

-

Journal of Urology. (1990). Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. [Link]

-

YouTube. (2020, July 14). New Oral Octreotide Approved to Treat Acromegaly. [Link]

-

Graphviz. (2015, January 5). Drawing graphs with dot. [Link]

-

Papo, N., & Shai, Y. (2005). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Journal of Biological Chemistry, 280(14), 14179-14188. [Link]

-

Medium. (2021, January 19). Real examples of Graphviz. [Link]

-

Gach, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. International Journal of Molecular Sciences, 23(18), 10769. [Link]

-

University of Zurich. Peptide/Protein NMR. [Link]

-

National Institutes of Health. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. [Link]

-

MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

-

AUA Journals. (1990). Clinical Study of Leuprolide Depot Formulation in the Treatment of Advanced Prostate Cancer. [Link]

-

Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]

-

Gullo, L., Pezzilli, R., Ancona, D., Labate, A. M., & Barbara, L. (1991). Effect of octreotide, a long-acting somatostatin analogue, on plasma amino acid uptake by the pancreas. Pancreas, 6(6), 668–672. [Link]

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

-

National Center for Biotechnology Information. (2023, July 10). Leuprolide. In: StatPearls [Internet]. [Link]

-

National Institutes of Health. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. [Link]

-

while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Taylor & Francis Online. (2020). Overcoming the Shortcomings of Peptide-Based Therapeutics. [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. [Link]

-

ACS Omega. (2025, April 23). Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases. [Link]

-

ResearchGate. (2025, August 6). Leuprolide acetate: A drug of diverse clinical applications. [Link]

-

bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

-

Medium. (2024, January 7). What are the advantages of peptide drugs and what are the current types of peptide drugs?. [Link]

-

University of Washington. Structure determination of a 20 amino acid peptide by NMR. [Link]

-

MDPI. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link]

-

Graphviz. (2024, September 28). DOT Language. [Link]

-

Stas Kolenikov. How To Use Graphviz for SEM Models and Path Diagrams. [Link]

-

MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

-

Large-scale Biological Network Analysis and Visualization. Intro to DOT language. [Link]

-

ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

-

ResearchGate. (2025, August 10). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. [Link]

-

ResearchGate. (2025, August 6). Structural Analysis of Peptide Fragments Following the Hydrolysis of Bovine Serum Albumin by Trypsin and Chymotrypsin. [Link]

-

YouTube. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial. [Link]

-

ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

-

R Discovery. Octreotide Research Articles. [Link]

-

ResearchGate. (2023, December 11). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. [Link]

-

Frederick National Laboratory for Cancer Research. Enzymatic Digestion of Protein Samples. [Link]

-

ResearchGate. Analysis of peptide structure using NMR spectroscopy. Calculated.... [Link]

Sources

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. chemie.univie.ac.at [chemie.univie.ac.at]

- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. auajournals.org [auajournals.org]

A Senior Application Scientist's Guide to Fmoc-D-Phe-OPfp: Leveraging Activated D-Amino Acids for Advanced Peptide Therapeutics

Introduction

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency are often counterbalanced by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability has historically limited their therapeutic potential. The strategic incorporation of non-canonical amino acids is a cornerstone of overcoming this challenge, and among the tools available to the medicinal chemist, Nα-Fmoc-D-phenylalanine pentafluorophenyl ester (Fmoc-D-Phe-OPfp) stands out as a particularly elegant and powerful solution.

This guide provides an in-depth technical analysis of Fmoc-D-Phe-OPfp, moving beyond a simple datasheet to explain the causality behind its design and the field-proven methodologies for its application. We will deconstruct this reagent into its three critical components—the Fmoc protecting group, the D-enantiomer of phenylalanine, and the pentafluorophenyl active ester—to reveal how their synergy provides a robust solution for synthesizing next-generation peptide drugs with enhanced stability and tailored biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this advanced building block.

Section 1: The Molecular Architecture of a Strategic Building Block

The efficacy of Fmoc-D-Phe-OPfp in sophisticated peptide synthesis stems from the distinct, complementary functions of its three constituent parts. Understanding this molecular logic is fundamental to its effective application.

-

The Fmoc Group (9-fluorenylmethyloxycarbonyl): The Gatekeeper. The Fmoc group serves as a temporary Nα-protecting group, shielding the amino terminus of the D-phenylalanine from unwanted reactions during peptide bond formation.[1] Its key feature is its lability to basic conditions, typically a solution of piperidine in an organic solvent.[2] This allows for its selective removal without affecting the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu), a principle known as orthogonal protection strategy. This strategy is the foundation of modern Solid-Phase Peptide Synthesis (SPPS).[1][2]

-

The D-Phenylalanine Core: The Shield. The incorporation of D-amino acids is a primary strategy for enhancing the metabolic stability of peptide drugs.[3][4] Natural proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-phenylalanine residue disrupts this recognition, effectively acting as a "protease shield" that prevents or significantly slows enzymatic degradation.[5][6] This modification can dramatically increase the in-vivo half-life and bioavailability of a peptide therapeutic.[6] Furthermore, the altered stereochemistry can induce specific conformational constraints, such as β-turns, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[6]

-

The Pentafluorophenyl (OPfp) Ester: The Accelerator. The pentafluorophenyl ester is a highly efficient activating group for the carboxylic acid. The five highly electronegative fluorine atoms on the phenyl ring create a powerful electron-withdrawing effect, making the ester's carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[7] This pre-activation obviates the need for in-situ coupling reagents (like HBTU or HATU), streamlining the synthesis process and avoiding potential side reactions associated with these activators.[8] Pfp esters demonstrate excellent reactivity for rapid and efficient coupling while also being less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[9][10]

Caption: Functional components of the Fmoc-D-Phe-OPfp building block.

Section 2: Core Application: Integration into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe-OPfp is designed for seamless integration into the standard Fmoc-SPPS cycle. Its use simplifies the coupling step, enhancing efficiency and reliability. The process is iterative, with each cycle adding one amino acid residue to the growing peptide chain anchored to a solid support (resin).

The SPPS Cycle with a Pre-activated Ester

The workflow is a robust, self-validating system comprised of four key stages per cycle:

-

Deprotection: The cycle begins with the removal of the Nα-Fmoc protecting group from the resin-bound peptide. This is achieved by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF), exposing the terminal amine for the next coupling reaction.[11]

-

Washing: A thorough washing of the resin with DMF is performed to completely remove residual piperidine and the cleaved Fmoc adduct. This step is critical to prevent unwanted side reactions.[1]

-

Coupling: A solution of Fmoc-D-Phe-OPfp (typically 3-5 equivalents relative to the resin loading capacity) in DMF is added to the resin. The activated ester reacts directly with the exposed amine to form a new peptide bond. The reaction is typically agitated for 30-60 minutes.[12] Because the amino acid is pre-activated, no additional coupling reagents are required.

-

Monitoring & Validation: The completion of the coupling reaction is verified using a qualitative test for primary amines, most commonly the Kaiser (ninhydrin) test.[1]

-

Negative Result (Yellow/Colorless Beads): Indicates that no free amines are present, confirming the coupling was successful. The cycle can proceed to the next amino acid.

-

Positive Result (Intense Blue Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling. The standard corrective action is to repeat the coupling step before proceeding.[13]

-

This built-in checkpoint ensures the integrity of the final peptide sequence.

Caption: The Fmoc-SPPS cycle using a pre-activated OPfp ester.

Experimental Protocol: Standard Coupling Cycle

This protocol outlines a manual procedure for a 0.1 mmol scale synthesis.

-

Resin Preparation:

-

Place the peptide-resin from the previous cycle in a suitable reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Phe-OPfp in DMF (approx. 2 mL).

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[12]

-

-

Washing:

-

Drain the coupling solution.

-